molecular formula C26H24BrP B044539 (4-Methylbenzyl)triphenylphosphonium bromide CAS No. 2378-86-1

(4-Methylbenzyl)triphenylphosphonium bromide

Cat. No. B044539
CAS RN: 2378-86-1
M. Wt: 447.3 g/mol
InChI Key: CEEKCHGNKYVTTM-UHFFFAOYSA-M
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Description

Synthesis Analysis

The compound has been synthesized through reactions involving triphenylphosphine and specific halogenated compounds. For instance, (p-Bromobenzyl)triphenylphosphonium Bromide has been prepared by reacting triphenylphosphine with p-bromobenzylbromide. The synthesis process typically involves the formation of cations with slightly irregular tetrahedral geometry around the phosphorus atom, highlighting the compound's reactive nature and potential for further chemical transformations (Vogt, Wulff-molder, & Meisel, 1996).

Molecular Structure Analysis

The molecular structure of related triphenylphosphonium compounds, as determined by crystallographic studies, often features a phosphonium center with a tetrahedral geometry. The crystal structures reveal interactions such as halogen bonds and weak interactions between molecules, which can be crucial for understanding the compound's behavior in various environments (Vogt, Wulff-molder, & Meisel, 1996).

Chemical Reactions and Properties

Triphenylphosphonium bromide derivatives participate in various chemical reactions, including one-pot syntheses and reactions under specific conditions to produce high yields of desired products. These reactions highlight the compound's utility in organic synthesis, such as the synthesis of indoles from phosphonium salts (Kraus & Guo, 2008).

Physical Properties Analysis

The physical properties, including crystal structures and phase behavior, provide insight into the material's potential applications and handling requirements. The study of complexes and co-crystals, such as those with tetrafluorobenzylphosphonium, reveals details about molecular interactions and the impact of substituents on the compound's properties (Cavallo et al., 2013).

Chemical Properties Analysis

Investigations into the chemical behavior of (4-Methylbenzyl)triphenylphosphonium bromide and its derivatives under various conditions help understand its reactivity, stability, and potential as a chemical reagent. For example, studies on the substitution reactions of triphenylphosphine with different chlorides and bromides reveal the reactivity pattern and product formation, suggesting its applicability in organic synthesis and modification reactions (Shieh, Lin, Hwang, & Jwo, 1998).

Scientific Research Applications

  • Synthesis of Z-form Isomers of Stilbenes : This compound is used in synthesizing Z-form isomers of stilbenes through the two-phase Wittig reaction. Triphenylphosphine substitution reactions in organic solvents produce benzyltriphenylphosphonium salts, which facilitate this process (Shieh, Lin, Hwang, & Jwo, 1998).

  • Corrosion Inhibition : It effectively inhibits mild steel corrosion in acidic solutions, such as 0.5 M H2SO4, demonstrating both physisorption and chemisorption mechanisms on the steel surface. Its use in this context shows high inhibition efficiency and consistency between experimental and theoretical results (Goyal et al., 2020).

  • Organic Synthesis : It's utilized in the synthesis of 2,3-disubstituted indoles from aminobenzyl phosphonium salts, leading to the direct synthesis of compounds like rutaecarpine (Kraus & Guo, 2009).

  • Synthesis of Schiff Bases : The compound is used in synthesizing Schiff bases like HLBr, which contains a chelating unit and a triphenylphosphonium moiety. This process involves reacting 4-aminobenzyl(triphenyl)phosphonium bromide with other compounds (Borodkin et al., 2018).

  • Radiolabeling : It's involved in the radiolabeling of biologically important molecules, such as in the preparation of I-125 and I-123 labeled iodobenzyl bromide, used for studying biological processes (Wilson et al., 1986).

  • Synthesis of Boron-Containing Stilbene Derivatives : The compound is instrumental in synthesizing boron-containing stilbene derivatives, which have applications in LCD technology and potential treatments for neurodegenerative diseases (Das et al., 2015).

  • Template-Directed Syntheses : It's used in the template-directed syntheses of [2]rotaxanes with triphenylphosphonium stoppers, demonstrating its versatility in organic synthesis (Rowan, Cantrill, & Stoddart, 1999).

Safety And Hazards

When handling this compound, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes, or clothing . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(4-methylphenyl)methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24P.BrH/c1-22-17-19-23(20-18-22)21-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEKCHGNKYVTTM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946578
Record name [(4-Methylphenyl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylbenzyl)triphenylphosphonium bromide

CAS RN

2378-86-1
Record name Phosphonium, [(4-methylphenyl)methyl]triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2378-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2378-86-1
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Record name [(4-Methylphenyl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methylbenzyl)triphenylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
MLN Rao, RJ Dhanorkar - RSC advances, 2014 - pubs.rsc.org
In this paper we report an efficient pot-economic methodology for the synthesis of ortho-olefinated biaryls. This has been achieved through an atom-economic threefold cross-coupling …
Number of citations: 7 pubs.rsc.org
M Jiang, H Yang, Q Lefebvre, J Su, H Fu - Iscience, 2018 - cell.com
Carbon-carbon double bond (C=C) formation is a crucial transformation in organic chemistry. Visible-light photoredox catalysis provides economical and sustainable opportunities for …
Number of citations: 10 www.cell.com
JC Sancho-García, JL Brédas, D Beljonne… - The Journal of …, 2005 - ACS Publications
Various end-substituted distyrylbenzenes have been synthesized to serve as guest molecules in inclusion compounds to promote efficient energy transport along one-dimensional …
Number of citations: 41 pubs.acs.org
AV Butin, FA Tsiunchik, VT Abaev, KV Bosikova - Arkivoc, 2009 - arkat-usa.org
Abstract Treatment of 1-(2-isothiocyanoaryl)-2-(2-furyl) ethane with anhydrous aluminum chloride under Friedel-Crafts conditions yielded a pyrrolo [1, 2-a] quinoline derivative via …
Number of citations: 4 www.arkat-usa.org
A Tohti, V Lerda, B Stokes - Synlett, 2022 - thieme-connect.com
Synlett Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
Number of citations: 4 www.thieme-connect.com
AN Forsyth - 2012 - scholarworks.uno.edu
A series of rigid azetidenyl-based methamphetamine analogs were synthesized from commercially available N-Boc-azetidinone. The benzylideneazetidine analogs were prepared via a …
Number of citations: 5 scholarworks.uno.edu
X Li, Y Zhao, T Wang, M Shi, F Wu - Dyes and Pigments, 2007 - Elsevier
A series of ketocoumarin derivatives were synthesized using Aldol condensation and Wittig reactions and their one- and two-photon photophysical properties were investigated. Two-…
Number of citations: 61 www.sciencedirect.com
M Mlakić, A Šalić, M Bačić, B Zelić, I Šagud, O Horváth… - Catalysts, 2021 - mdpi.com
On the basis of earlier results with furan and thiophene derivatives of benzobicyclo[3.2.1]octadiene, photocatalytic oxygenation of novel furo- and thieno heterostilbenes with water-…
Number of citations: 4 www.mdpi.com
M Mlakić, I Faraho, I Odak, S Talić, A Vukovinski… - Bioorganic …, 2022 - Elsevier
New 1,2,3-triazolostilbenes were synthesized and photochemically transformed to substituted naphthotriazoles as electrocyclization products in high isolated yields for studying the …
Number of citations: 11 www.sciencedirect.com
AT Nuryar - 2021 - search.proquest.com
Construction of the alkylarenes with benzylic all-carbon quaternary center is an attractive topic within synthetic community due to the synthetic challenge it possesses and the presence …
Number of citations: 0 search.proquest.com

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